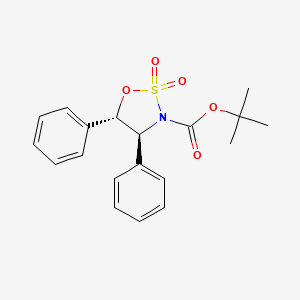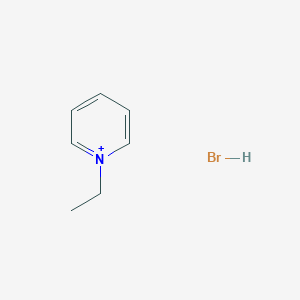
1-Ethylpyridin-1-ium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to almost white crystalline powder that is hygroscopic and soluble in water . This compound is widely used in various chemical and industrial applications due to its unique properties.
Preparation Methods
1-Ethylpyridin-1-ium;hydrobromide can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . The product is then purified through recrystallization.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Ethylpyridin-1-ium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired outcome.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-Ethylpyridin-1-ium;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of other organic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-Ethylpyridin-1-ium;hydrobromide involves its interaction with molecular targets through ionic and covalent bonding. In biological systems, it can disrupt cell membranes and interfere with metabolic processes, leading to its antimicrobial effects . The compound’s ability to form complexes with metal ions also plays a role in its catalytic activity and other chemical applications .
Comparison with Similar Compounds
1-Ethylpyridin-1-ium;hydrobromide can be compared with other quaternary ammonium salts such as:
- 1-Methylpyridinium bromide
- 1-Propylpyridinium bromide
- 1-Butylpyridinium bromide
These compounds share similar structures but differ in the length of the alkyl chain attached to the nitrogen atom. The variations in alkyl chain length can influence their physical properties, reactivity, and applications. For example, longer alkyl chains may increase hydrophobicity and affect solubility in different solvents .
This compound is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
Molecular Formula |
C7H11BrN+ |
|---|---|
Molecular Weight |
189.07 g/mol |
IUPAC Name |
1-ethylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C7H10N.BrH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1; |
InChI Key |
ABFDKXBSQCTIKH-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=CC=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B15198447.png)
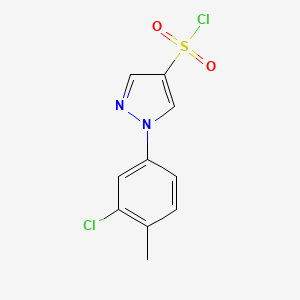
![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
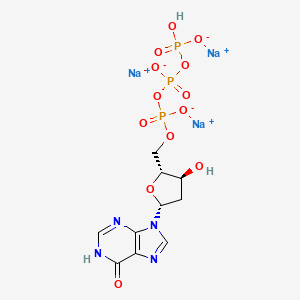
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)

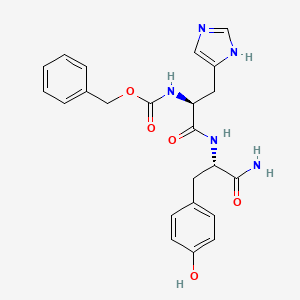
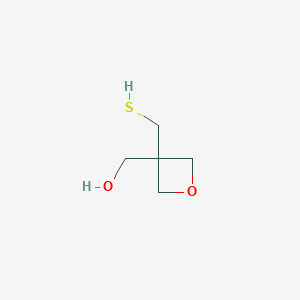
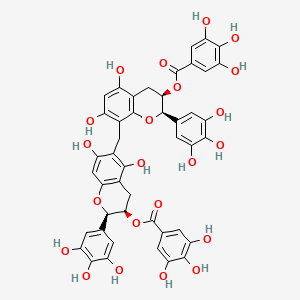

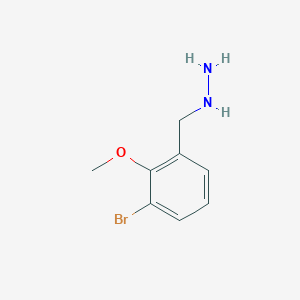
![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)
